Superior Potency Against rhLp-PLA2: Lp-PLA2-IN-9 vs. Lp-PLA2-IN-14
Within the same tetracyclic pyrimidinone series, Lp-PLA2-IN-9 (Compound 17) demonstrates significantly higher potency than its close analog, Lp-PLA2-IN-14 (Compound 19). Both compounds were evaluated under identical assay conditions. Lp-PLA2-IN-9 exhibits a pIC50 of 10.1, while Lp-PLA2-IN-14 has a reported pIC50 of 8.4 [1].
| Evidence Dimension | Inhibitory potency against rhLp-PLA2 (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 10.1 (IC50 ≈ 0.079 nM) |
| Comparator Or Baseline | Lp-PLA2-IN-14 (Compound 19): pIC50 = 8.4 (IC50 ≈ 4 nM) |
| Quantified Difference | 50.6-fold higher potency (pIC50 difference of 1.7 log units) |
| Conditions | Assay against recombinant human Lp-PLA2 (rhLp-PLA2). |
Why This Matters
This 50-fold potency difference within the same chemical series directly justifies the selection of Lp-PLA2-IN-9 for experiments requiring maximal enzyme inhibition at minimal compound concentrations.
- [1] TargetMol. Lp-PLA2-IN-14 (Compound 19) Technical Datasheet. View Source
